molecular formula C7H15N3O B1444946 1-Methyl-1-(oxolan-2-ylmethyl)guanidine CAS No. 1250349-48-4

1-Methyl-1-(oxolan-2-ylmethyl)guanidine

Cat. No.: B1444946
CAS No.: 1250349-48-4
M. Wt: 157.21 g/mol
InChI Key: NKMAMBASECUGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(oxolan-2-ylmethyl)guanidine ( 1250349-48-4) is a high-purity guanidine derivative offered as a valuable chemical building block for research and development . This compound, with the molecular formula C7H15N3O and a molecular weight of 157.22 g/mol, is characterized by its tetrahydrofuran (oxolane) and guanidine functional groups . The guanidine moiety is a superbase known for its strong organic base properties and resonance stability upon protonation, and it is a key scaffold in medicinal chemistry, present in several clinically used drugs . Guanidine derivatives are extensively investigated for their diverse biological activities and are crucial in the development of therapeutics targeting various enzymes and receptors . In particular, this compound serves as a key synthetic precursor or advanced intermediate in the preparation of more complex molecules, including the neonicotinoid insecticide dinotefuran . Dinotefuran acts as a nicotinic acetylcholine receptor (nAChR) agonist, and its mode of action involves systemic effects on the insect nervous system . Researchers utilize this guanidine building block in library synthesis, method development, and the exploration of new chemical entities in agrochemistry and pharmacology . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-1-(oxolan-2-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10(7(8)9)5-6-3-2-4-11-6/h6H,2-5H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMAMBASECUGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Amines with Cyanoguanidine Derivatives

One classical approach involves the nucleophilic addition of an amine containing the oxolan-2-ylmethyl group to cyanoguanidine derivatives. The reaction typically proceeds under reflux in polar solvents such as ethanol or acetonitrile, sometimes overnight, to afford the desired guanidine compound after precipitation as hydrochloride salts.

  • Key conditions:

    • Solvent: Ethanol or acetonitrile
    • Temperature: Reflux (approx. 78 °C for ethanol)
    • Reaction time: Overnight (12-24 hours)
    • Workup: Precipitation as hydrochloride salts, washing with acetonitrile
    • Yields: Variable, typically 66–79% for similar alkyl- and aryl-biguanides
  • Notes:

    • Free amines can cause side reactions on cyanoguanidine; activation with trimethylsilyl chloride (TMSCl) can mitigate this.
    • Use of TMSCl or trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the nitrile function, improving yields and reducing reaction times to as short as 10 minutes under classical heating.

Activation of Nitrile Groups with Silyl Reagents

Activation of the nitrile group in cyanoguanidine derivatives by silyl reagents such as TMSCl or TMSOTf enhances nucleophilic addition efficiency.

  • Typical procedure:

    • React cyanoguanidine with 1.5 equivalents of TMSCl or TMSOTf in acetonitrile or 1,2-dichloroethane.
    • Heat under reflux or classical heating conditions.
    • Reaction times range from 10 minutes to several hours depending on substrate.
    • Yields vary widely (1–100%) depending on the substrate and conditions.
  • Advantages:

    • Shorter reaction times.
    • Higher yields.
    • Reduced side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate guanidine synthesis, including derivatives with heterocyclic or substituted amines.

  • Typical conditions:

    • Solvent: Methanol or water.
    • Temperature: 120–125 °C.
    • Reaction time: 30 minutes to 1 hour.
    • Yields: Moderate to high (up to 89% in some cases).
  • Example:

    • Reaction of piperazine or aniline hydrochloride with N-aryl-N’-cyanoguanidines under microwave irradiation yielded substituted guanidines efficiently.

Direct Guanidinylation via Isocyanate Intermediates

A more specialized method involves the preparation of isocyanate intermediates followed by their reaction with amines to form guanidine derivatives.

  • Procedure highlights:

    • Preparation of isocyanate solution in dry dichloromethane.
    • Slow addition (e.g., dropwise over 1 hour) of isocyanate to amine solution under inert atmosphere with stirring.
    • Stirring at ambient temperature for extended periods (e.g., 12 hours).
    • Aqueous workup involving washing with sodium bicarbonate solution and extraction with dichloromethane.
    • Drying over anhydrous sodium sulfate and filtration to isolate the product.
  • Advantages:

    • Controlled reaction conditions.
    • High purity of the product.
    • Suitable for sensitive functional groups.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Limitations
Classical heating with cyanoguanidine Amine + cyanoguanidine, reflux in EtOH or MeCN 12–24 hours 66–79 Simple, well-established Longer reaction times, side reactions
Silyl reagent activation (TMSCl/TMSOTf) Cyanoguanidine + TMSCl/TMSOTf, reflux 10 min to hours 1–100 Shorter time, higher yields Requires moisture-free conditions
Microwave-assisted synthesis Amine + N-aryl-N’-cyanoguanidines, microwave 30 min to 1 hour Up to 89 Rapid, energy-efficient Requires microwave reactor
Isocyanate intermediate method Isocyanate + amine, ambient temp, inert atmosphere ~12 hours Moderate to high Controlled, high purity More complex setup, longer stirring

Research Findings and Notes

  • Activation of cyanoguanidine nitriles by silyl reagents significantly improves reaction efficiency and yield, reducing side reactions commonly encountered with free amines.
  • Microwave-assisted methods provide a rapid alternative, especially useful for synthesizing substituted guanidines with heterocyclic groups.
  • The isocyanate intermediate method allows precise control over reaction stoichiometry and conditions, beneficial for sensitive or complex substrates.
  • Yields and reaction conditions vary depending on the exact nature of the amine substituent and solvent choice.
  • The presence of hydrolysis-sensitive groups (e.g., esters) may reduce yields in classical aqueous or alcoholic reflux methods.

Chemical Reactions Analysis

1-Methyl-1-(oxolan-2-ylmethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Methyl-1-(oxolan-2-ylmethyl)guanidine serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The guanidine nitrogen can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Condensation Reactions : It can undergo condensation with carbonyl compounds to form imines or other derivatives.

Biology

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research has indicated that it may inhibit cell proliferation in certain cancer cell lines by modulating key signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored as a potential pharmacophore for drug development. Its structural features allow it to interact with biological targets effectively. Notable applications include:

  • Drug Design : The compound's ability to bind to specific receptors makes it a valuable scaffold for designing new therapeutic agents targeting diseases such as cancer and infections.

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results showed significant inhibition of growth in strains such as E. coli and Staphylococcus aureus, suggesting its potential use as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound reduced the viability of breast cancer cell lines (e.g., MCF-7). Further investigation revealed an IC50 value around 0.75 μM, indicating moderate potency against these cells.

Data Tables

Application TypeActivityIC50 (μM)Model/Assay
AntimicrobialGrowth Inhibition~0.5E. coli
AnticancerCell Proliferation~0.75MCF-7

Mechanism of Action

The mechanism of action of 1-Methyl-1-(oxolan-2-ylmethyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Compounds

Structural Analogues with Heterocyclic Substituents

(a) 1-Methyl-1-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)guanidine (7b)
  • Molecular Formula : C₁₈H₂₈N₅O
  • Key Features : Contains a 1,2,4-oxadiazole ring instead of oxolane.
  • Synthesis : Prepared via a multi-step route with a 15% yield, characterized by $ ^1H $ NMR and HRMS .
  • Applications : Investigated as a sphingosine kinase inhibitor, highlighting the role of aromatic substituents in targeting enzyme activity.
(b) N-Methyl-N'-[1-methyl-1-(tetrahydro-3-furanyl)ethyl]-N''-nitroguanidine
  • Key Features : Nitro group and tetrahydrofuran substituent.
  • Applications: Used in agrochemicals (e.g., neonicotinoid insecticides). The nitro group enhances electron-withdrawing effects, critical for insecticidal activity .
Comparison :
  • Solubility : The oxolane group in the target compound improves water solubility compared to nitro-substituted analogues.
  • Bioactivity : Nitro derivatives (e.g., nitroguanidines) are more reactive but prone to instability under thermal or acidic conditions .

Methyl-Substituted Guanidines

(a) 1-Methylguanidine Hydrochloride
  • Molecular Formula : C₂H₇N₃·HCl
  • Key Features : Simplest methylguanidine derivative.
  • Applications : Used in protein denaturation and as a therapeutic agent for neuromuscular disorders. Acute oral LD₅₀ in rats is 475 mg/kg , indicating moderate toxicity .
(b) 1-Phenyl-1-methyl-2-hydroxyguanidine
  • Molecular Formula : C₈H₁₁N₃O
  • Key Features : Aromatic phenyl and hydroxyl substituents.
  • Synthesis : Produced via condensation reactions with a 99% purity grade .
Comparison :
  • Toxicity : Data for the target compound is lacking, but guanidine salts (e.g., nitrate, chloride) show LD₅₀ values ranging from 475–1,105 mg/kg , suggesting a need for targeted toxicity studies .

Guanidines with Energetic Properties

1-Amino-3-nitroguanidinium Nitrate (ANGN)
  • Key Features : High nitrogen content (63.7%) and detonation velocity (8,920 m/s ).
  • Applications : Explosives research. The nitro group and planar structure enhance energetic performance .
Comparison :
  • Stability : ANGN’s nitro groups increase sensitivity to shock, whereas the target compound’s oxolane moiety likely improves stability for pharmaceutical applications.

Biological Activity

1-Methyl-1-(oxolan-2-ylmethyl)guanidine is a guanidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique oxolane ring, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Formula and Weight

  • Molecular Formula : C₇H₁₄N₄O
  • Molecular Weight : 158.21 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various guanidine derivatives, this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis confirmed by flow cytometry analysis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease processes, which could pave the way for therapeutic applications in conditions such as cancer and viral infections.

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition Percentage (%) at 50 µM
Serine Protease75
Cysteine Protease60

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells. The guanidine moiety is known for its ability to form hydrogen bonds, enhancing binding affinity to target proteins. The oxolane ring may also contribute to the compound's lipophilicity, facilitating membrane penetration.

Proposed Mechanisms

  • Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Binding to active sites on proteases, blocking substrate access.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-1-(oxolan-2-ylmethyl)guanidine, and how can reaction conditions be systematically optimized?

  • Methodology : Use factorial design to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2⁴ factorial design (four variables at two levels) can identify critical interactions between parameters . Document reaction yields, purity (via HPLC or NMR), and side-product profiles. Replicate experiments under statistically validated conditions to ensure reproducibility .
  • Data Consideration : Include a table comparing yield (%) vs. variable combinations, with error margins calculated from triplicate runs.

Q. How can researchers reliably characterize the purity and structural identity of this compound?

  • Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with chromatographic methods (HPLC, GC-MS). For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data. Cross-validate results with known reference standards (e.g., cimetidine derivatives in ) to confirm functional groups .
  • Data Contradiction : If NMR signals conflict with computational predictions (e.g., DFT-calculated shifts), re-examine sample preparation for solvent artifacts or tautomeric equilibria .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Refer to hazard classification frameworks (e.g., GHS) for acute toxicity and skin/eye irritation risks. Use PPE such as nitrile gloves, P95 respirators (for particulates), and fume hoods during synthesis . Document first-aid measures (e.g., eye irrigation protocols) and disposal procedures compliant with local regulations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic or catalytic processes?

  • Methodology : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁵N-guanidine) to track reaction pathways. Use in-situ FT-IR or Raman spectroscopy to detect transient intermediates. Compare experimental activation energies with DFT-calculated transition states .
  • Data Contradiction : If experimental rate constants deviate from computational models, assess solvent effects or alternative mechanistic pathways (e.g., proton-coupled electron transfer) .

Q. What strategies mitigate instability or decomposition of this compound under varying storage conditions?

  • Methodology : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS and propose degradation pathways (e.g., hydrolysis of the oxolane ring). Stabilizers like antioxidants or inert atmospheres (N₂) can be tested .
  • Data Gap : Current evidence lacks physicochemical data (e.g., logP, pKa); experimentally determine these to refine storage guidelines .

Q. How can computational modeling predict the biological or catalytic activity of this compound derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases). Validate predictions with in vitro assays (IC₅₀ measurements). QSAR models can correlate structural descriptors (e.g., H-bond donors, polar surface area) with activity .
  • Limitation : Address discrepancies between in silico and experimental results by refining force fields or incorporating solvation models .

Data Analysis and Reporting

Q. How should researchers resolve contradictions between experimental and theoretical data for this compound?

  • Methodology : Apply statistical tools (e.g., Bland-Altman plots) to quantify bias between datasets. Cross-validate with orthogonal techniques (e.g., X-ray crystallography if NMR assignments are ambiguous). Transparently report outliers and potential sources of error (e.g., instrumental drift) .

Q. What are best practices for documenting and archiving raw data in studies involving this compound?

  • Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to timestamp raw spectra and chromatograms. Deposit datasets in repositories (e.g., Zenodo) with metadata tags (CAS number, synthesis date) .

Tables for Reference

Parameter Recommended Method Key Citations
Synthetic OptimizationFactorial Design
Structural CharacterizationNMR, HRMS, Elemental Analysis
Stability AssessmentAccelerated Degradation Tests
Computational ValidationDFT, QSAR Modeling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1-(oxolan-2-ylmethyl)guanidine
Reactant of Route 2
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1-Methyl-1-(oxolan-2-ylmethyl)guanidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.